Cas no 185964-18-5 (Octakis(3-acetoxypropyl)octasilsesquioxane)

Octakis(3-acetoxypropyl)octasilsesquioxane 化学的及び物理的性質

名前と識別子

-

- Octakis(3-acetoxypropyl)octasilsesquioxane

- 185964-18-5

-

- インチ: 1S/C40H72O28Si8/c1-33(41)49-17-9-25-69-57-70(26-10-18-50-34(2)42)60-73(29-13-21-53-37(5)45)62-71(58-69,27-11-19-51-35(3)43)64-75(31-15-23-55-39(7)47)65-72(59-69,28-12-20-52-36(4)44)63-74(61-70,30-14-22-54-38(6)46)67-76(66-73,68-75)32-16-24-56-40(8)48/h9-32H2,1-8H3

- InChIKey: RZASUHUUHINJMH-UHFFFAOYSA-N

- ほほえんだ: [Si]12(CCCOC(C)=O)O[Si]3(CCCOC(C)=O)O[Si]4(CCCOC(C)=O)O[Si]5(CCCOC(C)=O)O[Si](CCCOC(C)=O)(O3)O[Si](CCCOC(C)=O)(O[Si](CCCOC(C)=O)(O5)O[Si](CCCOC(C)=O)(O4)O1)O2

計算された属性

- せいみつぶんしりょう: 1224.2364239g/mol

- どういたいしつりょう: 1224.2364239g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 28

- 重原子数: 76

- 回転可能化学結合数: 40

- 複雑さ: 1530

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 321Ų

Octakis(3-acetoxypropyl)octasilsesquioxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB524950-5g |

Octakis(3-acetoxypropyl)octasilsesquioxane; . |

185964-18-5 | 5g |

€865.00 | 2024-08-02 | ||

| abcr | AB524950-1g |

Octakis(3-acetoxypropyl)octasilsesquioxane; . |

185964-18-5 | 1g |

€247.00 | 2024-08-02 | ||

| abcr | AB524950-10g |

Octakis(3-acetoxypropyl)octasilsesquioxane; . |

185964-18-5 | 10g |

€1483.00 | 2024-08-02 |

Octakis(3-acetoxypropyl)octasilsesquioxane 関連文献

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

Related Articles

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

Octakis(3-acetoxypropyl)octasilsesquioxaneに関する追加情報

Introduction to Octakis(3-acetoxypropyl)octasilsesquioxane (CAS No. 185964-18-5)

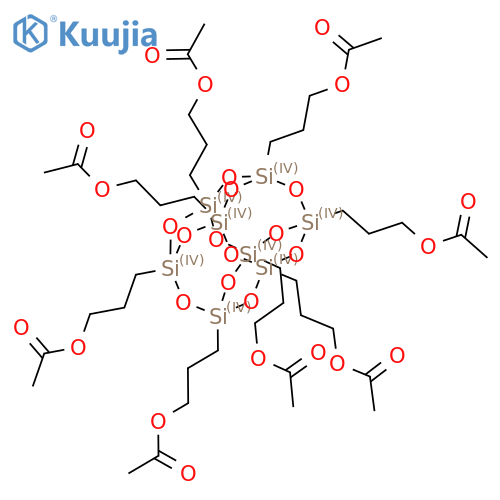

Octakis(3-acetoxypropyl)octasilsesquioxane, a highly specialized silicon-based compound with the chemical formula CAS no 185964-18-5, has garnered significant attention in the field of materials science and nanotechnology due to its unique structural and functional properties. This compound, often referred to as Octakis(3-acetoxypropyl)octasilsesquioxane, belongs to the class of organosilsesquioxanes, which are characterized by their highly cross-linked, three-dimensional silicon-oxygen networks. The presence of acetoxypropyl groups in its structure imparts a range of beneficial characteristics that make it an invaluable material in various industrial and research applications.

The molecular structure of Octakis(3-acetoxypropyl)octasilsesquioxane consists of a central silicon core surrounded by eight silicon atoms, each bonded to three oxygen atoms and one acetoxypropyl group. This arrangement results in a highly stable and rigid framework, which is essential for its applications in advanced material synthesis. The acetoxypropyl groups not only contribute to the compound's hydrophobicity but also provide reactive sites for further functionalization, making it a versatile building block for the development of novel materials.

In recent years, Octakis(3-acetoxypropyl)octasilsesquioxane has been extensively studied for its potential applications in nanotechnology, particularly in the development of hybrid organic-inorganic materials. These materials combine the advantageous properties of organic compounds with the mechanical strength and thermal stability of inorganic silicates. One of the most promising areas of application is in the field of coatings and adhesives, where the compound's ability to form strong, durable bonds has been demonstrated to enhance the performance of protective coatings used in aerospace and automotive industries.

Furthermore, the compound has shown significant promise in the development of drug delivery systems. Its unique structure allows for the encapsulation of therapeutic agents within its framework, providing a controlled release mechanism that can be tailored to specific medical needs. This has opened up new possibilities for targeted drug delivery, where the release of medication can be precisely controlled to maximize efficacy while minimizing side effects. The biocompatibility of Octakis(3-acetoxypropyl)octasilsesquioxane also makes it an attractive candidate for biomedical applications.

Recent research has also explored the use of Octakis(3-acetoxypropyl)octasilsesquioxane in the field of electronics and optoelectronics. Its high thermal stability and electrical insulating properties make it suitable for use as a dielectric layer in electronic devices. Additionally, its ability to be processed into thin films has led to investigations into its use as a component in organic light-emitting diodes (OLEDs) and solar cells. These applications leverage the compound's ability to enhance device performance while maintaining structural integrity under harsh conditions.

The synthesis of Octakis(3-acetoxypropyl)octasilsesquioxane is a complex process that requires precise control over reaction conditions to ensure high yield and purity. Typically, it is synthesized through the hydrolysis and condensation of tetraalkoxysilanes, followed by functionalization with acetoxypropyl groups. Advances in synthetic methodologies have enabled researchers to produce high-quality samples of this compound, which are essential for furthering research and development efforts.

The environmental impact of using Octakis(3-acetoxypropyl)octasilsesquioxane is another area of consideration. While the compound itself is not classified as environmentally hazardous, its production and disposal must be managed carefully to minimize any potential ecological risks. Researchers are actively working on developing more sustainable synthetic routes that reduce waste and energy consumption without compromising the quality or performance of the final product.

In conclusion, Octakis(3-acetoxypropyl)octasilsesquioxane (CAS no 185964-18-5) is a remarkable material with a wide range of potential applications across multiple industries. Its unique structural properties and functional versatility make it an indispensable tool for researchers and engineers working on cutting-edge technologies. As research continues to uncover new uses for this compound, its importance in advancing material science is set to grow even further.

185964-18-5 (Octakis(3-acetoxypropyl)octasilsesquioxane) 関連製品

- 1249435-80-0(1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene)

- 332867-67-1(6-bromo-4-phenyl-N-4-(pyrrolidine-1-carbonyl)phenylquinazolin-2-amine)

- 727652-08-6(2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde)

- 2137825-54-6(4-Quinazolinamine, 5,7-difluoro-2-methyl-)

- 2172252-21-8(methyl 3,3-difluoro-1-(3-hydroxythiolan-3-yl)cyclopentane-1-carboxylate)

- 2228717-58-4(1-{3-(difluoromethyl)sulfanylphenyl}-3-oxocyclobutane-1-carboxylic acid)

- 877816-19-8(N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide)

- 1699441-42-3(1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid)

- 2228634-68-0(1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol)

- 1202774-81-9(1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol)